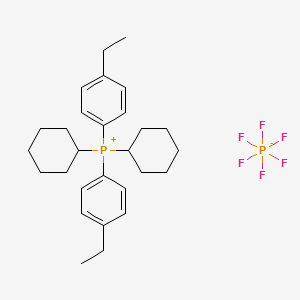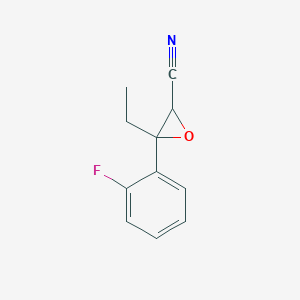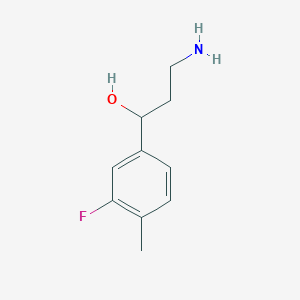
1-(2-Bromo-6-fluorophenyl)-3-fluoro-5-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-6-fluorophenyl)-3-fluoro-5-methoxybenzene is an organic compound characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-fluorophenyl)-3-fluoro-5-methoxybenzene typically involves multi-step organic reactions. One common approach is the halogenation of a precursor compound, followed by substitution reactions to introduce the methoxy group. The reaction conditions often require specific solvents, catalysts, and temperature control to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and substitution reactions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromo-6-fluorophenyl)-3-fluoro-5-methoxybenzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove halogen atoms or reduce other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various substituted benzene derivatives.
Applications De Recherche Scientifique
1-(2-Bromo-6-fluorophenyl)-3-fluoro-5-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-6-fluorophenyl)-3-fluoro-5-methoxybenzene involves its interaction with specific molecular targets. The presence of halogen and methoxy groups can influence its reactivity and binding affinity to various enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.
Comparaison Avec Des Composés Similaires
- 1-(2-Bromo-6-fluorophenyl)ethanol
- 2-Bromo-6-fluorobiphenyl
- (2-Bromo-6-fluorophenyl)hydrazine hydrochloride
Comparison: 1-(2-Bromo-6-fluorophenyl)-3-fluoro-5-methoxybenzene is unique due to the presence of both bromine and fluorine atoms along with a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to its similar compounds.
Propriétés
Formule moléculaire |
C13H9BrF2O |
|---|---|
Poids moléculaire |
299.11 g/mol |
Nom IUPAC |
1-bromo-3-fluoro-2-(3-fluoro-5-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H9BrF2O/c1-17-10-6-8(5-9(15)7-10)13-11(14)3-2-4-12(13)16/h2-7H,1H3 |
Clé InChI |
WAHHUNOGOHRTHL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C2=C(C=CC=C2Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


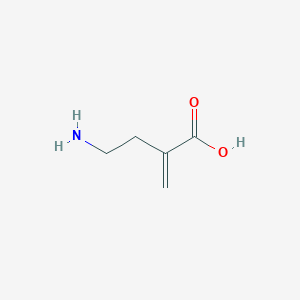
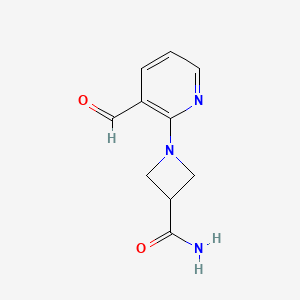

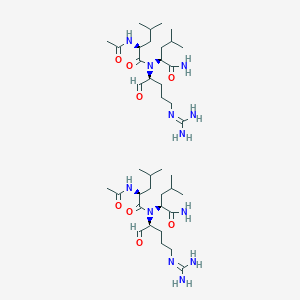

![(1R)-3-[(E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B13152392.png)
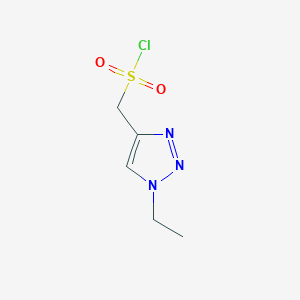
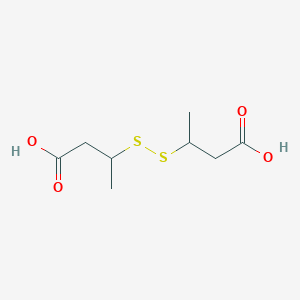
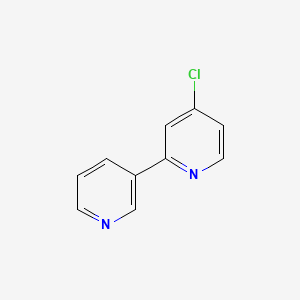
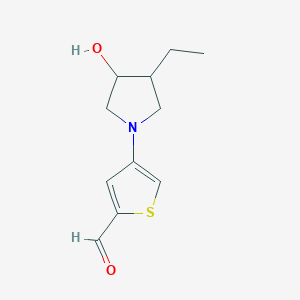
![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13152407.png)
